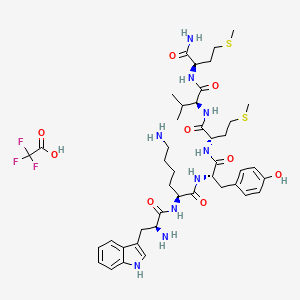
Wkymvm (tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WKYMVm (trifluoroacetate salt) is a synthetic peptide agonist of formyl peptide receptor 1 and formyl peptide receptor 2. It is known for its ability to stimulate chemotaxis and superoxide production in various immune cells, including neutrophils and eosinophils . The compound has a molecular formula of C41H61N9O7S2 · xC2HF3O2 and a molecular weight of 856.11 (free base basis) .
Preparation Methods
WKYMVm (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole . After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography to achieve a purity of ≥98% .
Chemical Reactions Analysis
WKYMVm (trifluoroacetate salt) primarily undergoes reactions typical of peptides, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents such as dithiothreitol.
Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various fluorescent dyes for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
WKYMVm (trifluoroacetate salt) has a wide range of scientific research applications:
Mechanism of Action
WKYMVm (trifluoroacetate salt) exerts its effects by binding to and activating formyl peptide receptor 1 and formyl peptide receptor 2. This activation leads to the mobilization of intracellular calcium, which in turn triggers various downstream signaling pathways, including the phosphoinositide 3-kinase-mediated activation of extracellular signal-regulated kinases 1 and 2 . These pathways are involved in the regulation of chemotaxis, superoxide production, and other immune cell functions .
Comparison with Similar Compounds
WKYMVm (trifluoroacetate salt) is unique in its high potency and selectivity for formyl peptide receptor 1 and formyl peptide receptor 2. Similar compounds include:
WKYMVdM (trifluoroacetate salt): Another synthetic peptide with similar receptor targets but different amino acid sequence.
10Panx1 (trifluoroacetate salt): A peptide with different biological targets and applications.
Pep2-8 (trifluoroacetate salt): A peptide used in different signaling studies.
These compounds share some structural similarities but differ in their specific receptor targets and biological activities, highlighting the unique properties of WKYMVm (trifluoroacetate salt) .
Properties
Molecular Formula |
C43H62F3N9O9S2 |
|---|---|
Molecular Weight |
970.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C41H61N9O7S2.C2HF3O2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30;3-2(4,5)1(6)7/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55);(H,6,7)/t29-,31+,32-,33-,34-,35-;/m0./s1 |
InChI Key |
MYVYQWVNXDVTBW-HQORXVKSSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H](CCSC)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



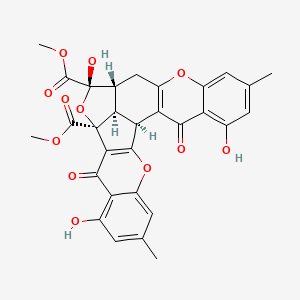
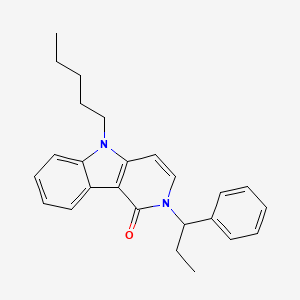
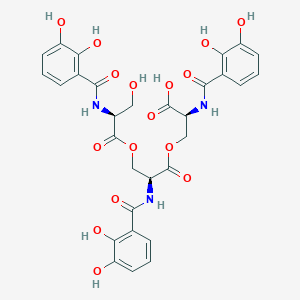

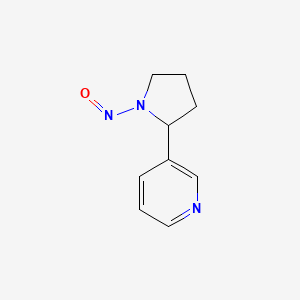

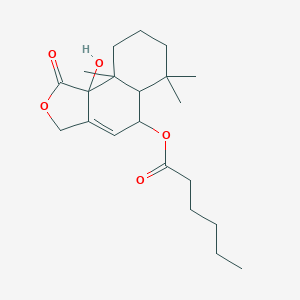
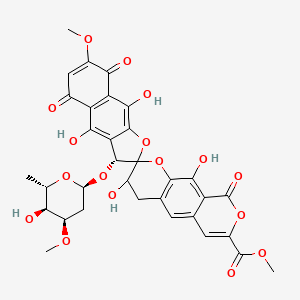

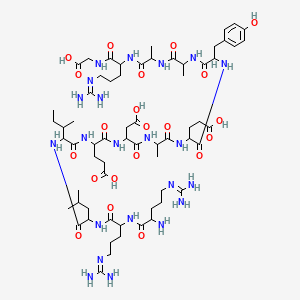
![[1-(But-2-enoylamino)-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium](/img/structure/B10823531.png)
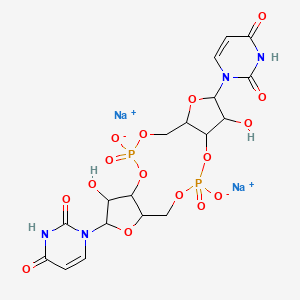
![[(2R,3R,4S,5S,6R)-3-acetyloxy-2-(acetyloxymethyl)-5-propanoyloxy-6-[(2S,3R)-2,3,4-trihydroxybutoxy]oxan-4-yl] propanoate](/img/structure/B10823548.png)
